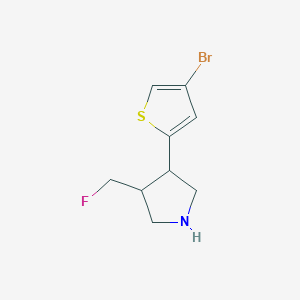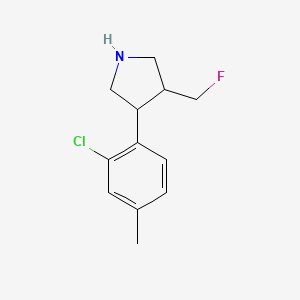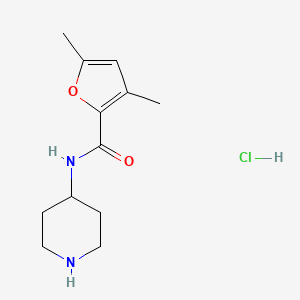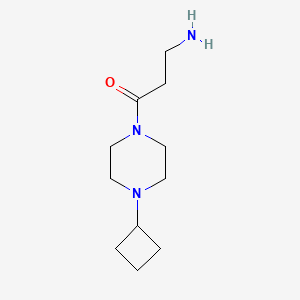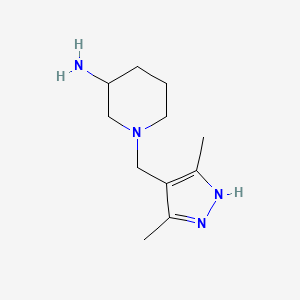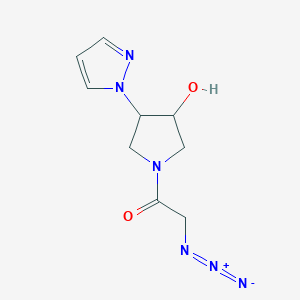
2-azido-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one
Übersicht
Beschreibung
2-azido-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one (2A1HPPE) is a synthetic small molecule composed of two nitrogen atoms, two oxygen atoms, two carbon atoms, two hydrogen atoms, and one pyrazole ring. It is a molecule that has been used as a research tool in a variety of scientific studies. 2A1HPPE has been used in the study of various biochemical and physiological processes such as enzyme catalysis, cell metabolism, and protein-protein interactions. This molecule has also been used as a tool for studying the effects of drugs on various biological systems.
Wissenschaftliche Forschungsanwendungen
Ferromagnetic Interactions in Transition Metal Systems
Research on azido-bridged binuclear transition metal complexes, such as those involving cobalt, nickel, and copper, showcases the potential of azido and pyrazolyl groups in the study of magnetic materials. These compounds demonstrate strong ferromagnetic interactions, which are crucial for the development of magnetic materials and understanding magneto-structural correlations (Zhang et al., 2012).
Synthesis and Characterization of Pyrazole Derivatives
The synthesis of novel pyrazole derivatives bearing azo moieties has been explored, indicating the utility of these compounds in coordination chemistry and potentially in creating colorimetric sensors for metal ions (Cao Qian-yong, 2012). Additionally, the development of heterocyclic derivatives from imidazole, leading to the creation of pyrazol, isoxazole, and oxazine derivatives, highlights the versatility of these functional groups in synthesizing biologically active compounds (Saadi, 2018).
Azido-Cyanide Mixed-Bridged Complexes
Studies on azido-cyanide mixed-bridged FeIII-NiII complexes demonstrate the application of azido groups in creating complex structures with unique magnetic properties. These complexes have shown potential as single-molecule magnets and exhibit interesting magnetic behaviors such as metamagnetism (Yang et al., 2020).
Development of Kinase Inhibitors
The scalable synthesis of potent kinase inhibitors incorporating azido and pyrazolyl groups illustrates the relevance of these functionalities in medicinal chemistry. Such compounds are critical for the development of therapeutic agents, showcasing the application of these chemical groups in drug discovery (Arunachalam et al., 2019).
Wirkmechanismus
Target of Action
Pyrazole and pyrrolidine, two structural components of “2-azido-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one”, are known to exhibit diverse pharmacological effects . Pyrazole derivatives have shown potent antileishmanial and antimalarial activities , while pyrrolidine is a common scaffold in many biologically active compounds . The specific targets of “this compound” would depend on the specific functional groups and their spatial arrangement in the molecule.
Mode of Action
The mode of action would depend on the specific targets of “this compound”. Generally, pyrazole and pyrrolidine derivatives interact with their targets through various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of “this compound”. Pyrazole and pyrrolidine derivatives are known to affect a wide range of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Pyrazole and pyrrolidine derivatives are known to have a wide range of effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Biochemische Analyse
Biochemical Properties
2-azido-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)ethan-1-one plays a significant role in biochemical reactions due to its reactive azido group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing biomolecules . This interaction is essential for labeling and tracking biomolecules in complex biological systems.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of kinases and phosphatases, thereby affecting signal transduction pathways . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins. The hydroxy group in the compound can form hydrogen bonds with various cellular components, influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The azido group can undergo reduction to form amines, which can then interact with enzymes and proteins, leading to enzyme inhibition or activation . The compound can also bind to DNA and RNA, affecting gene expression and protein synthesis. The pyrazolyl-pyrrolidinyl moiety can interact with various receptors and enzymes, modulating their activity and leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, it can be toxic, leading to adverse effects such as liver and kidney damage. Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration. These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound can also influence the activity of key metabolic enzymes, such as kinases and phosphatases, thereby modulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments. It can also bind to plasma proteins, affecting its bioavailability and distribution in the body. The localization and accumulation of the compound can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it can interact with DNA and transcription factors, affecting gene expression. It can also be targeted to the mitochondria, influencing cellular energy metabolism and apoptosis.
Eigenschaften
IUPAC Name |
2-azido-1-(3-hydroxy-4-pyrazol-1-ylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O2/c10-13-11-4-9(17)14-5-7(8(16)6-14)15-3-1-2-12-15/h1-3,7-8,16H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSSGUFBDUYQMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CN=[N+]=[N-])O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



